N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide
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Description
N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide is a useful research compound. Its molecular formula is C15H10Cl2N4O and its molecular weight is 333.17. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Biodegradation
Research on compounds related to N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide, such as chlorophenols and their derivatives, has highlighted their effects on the environment and potential pathways for biodegradation. Chlorophenols, including 2,4-dichlorophenol, are known for their moderate toxicity to both mammalian and aquatic life. Their persistence in the environment can vary, becoming moderate to high depending on the presence of microflora capable of biodegradation. However, bioaccumulation of these compounds is generally expected to be low due to their organoleptic effects (Krijgsheld & Gen, 1986).
Wastewater Treatment and Pesticide Industry Impact
The pesticide industry generates wastewater containing toxic pollutants, including dichlorophenols, which can enter natural water sources if not adequately treated. Biological processes and granular activated carbon have been shown to remove a significant portion of these compounds, suggesting a pathway for reducing environmental impact (Goodwin et al., 2018).
Herbicide Toxicity and Environmental Behavior
2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to the structure of interest, has been widely studied for its environmental behavior and toxicity. The research indicates a need for more comprehensive studies to understand the fate, accumulation, and long-term exposure impacts of such compounds on various ecosystems (Islam et al., 2017).
Molecular Synthesis and Chemical Reactivity
In the realm of synthetic organic chemistry, enaminoketones and enaminonitriles, classes of compounds structurally related to the subject of interest, have gained attention for their versatility as intermediates in the synthesis of heterocycles and natural products. These compounds are pivotal in the development of novel synthetic pathways, offering insights into the reactivity and potential applications of this compound (Negri et al., 2004).
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-4-5-13(12(17)7-11)21-15(22)10(8-18)9-20-14-3-1-2-6-19-14/h1-7,9H,(H,19,20)(H,21,22)/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQFARKYMFGBJI-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.